Difluoroacetic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

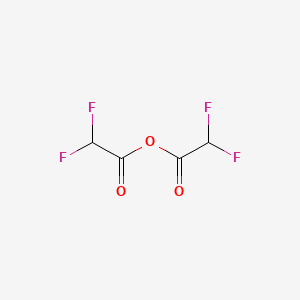

IUPAC Name |

(2,2-difluoroacetyl) 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXUFOCLMOXQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378861 | |

| Record name | Difluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-67-2 | |

| Record name | Difluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Difluoroacetic anhydride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Structure

Difluoroacetic anhydride is a colorless to light yellow liquid with a pungent odor. It is highly corrosive and moisture-sensitive, readily hydrolyzing to difluoroacetic acid. It is soluble in many common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂F₄O₃ | [1][2] |

| Molecular Weight | 174.05 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.4 - 1.6 g/mL at 25 °C | [2] |

| Boiling Point | 94 - 127 °C | [2] |

| Refractive Index | ~1.34 | [2] |

| Flash Point | 11 °C | [2] |

| CAS Number | 401-67-2 | [1][3] |

Chemical Structure

The chemical structure of this compound consists of two difluoroacetyl groups linked by an oxygen atom. The presence of the highly electronegative fluorine atoms significantly influences the reactivity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.

Note on Structural Data: Experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction for this compound are not publicly available. The provided structural representation and parameters are based on computational modeling and comparison with analogous molecules.

A 3D representation of the molecule can be generated from its SMILES string: O=C(OC(=O)C(F)F)C(F)F.

Based on VSEPR theory and typical bond lengths and angles for similar functional groups, the geometry around the carbonyl carbons is expected to be trigonal planar, and the C-O-C bond angle of the anhydride linkage is likely to be around 110-120°.

Spectroscopic Properties

Note on Spectroscopic Data: No experimentally determined spectra for this compound are readily available in public spectral databases. The following information is based on predictions from computational software and analysis of analogous compounds. Researchers should perform their own analytical characterization for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single signal is predicted for the two equivalent protons on the α-carbons. This signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would likely be in the region of 6.0-7.0 ppm, downfield due to the deshielding effects of the fluorine atoms and the carbonyl groups.

-

¹³C NMR: Two distinct signals are predicted. The carbonyl carbon signal is expected in the range of 160-170 ppm. The α-carbon, bonded to two fluorine atoms, would appear as a triplet further upfield, likely in the 105-115 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong characteristic absorption bands for the C=O and C-F bonds. Key predicted absorptions are listed in Table 2. Anhydrides typically show two carbonyl stretching bands due to symmetric and asymmetric stretching modes.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (asymmetric) | 1820 - 1800 | Strong |

| C=O Stretch (symmetric) | 1760 - 1740 | Strong |

| C-F Stretch | 1350 - 1100 | Strong, multiple bands |

| C-O Stretch | 1100 - 1000 | Strong |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 174 would be expected, although it may be weak due to the lability of the anhydride linkage. Common fragmentation pathways would likely involve the loss of a difluoroacetyl radical (CHF₂CO•, m/z 77) or carbon dioxide (CO₂, m/z 44). A prominent peak at m/z 77 corresponding to the difluoroacetyl cation ([CHF₂CO]⁺) is anticipated.

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized by the dehydration of difluoroacetic acid. A common and effective dehydrating agent for this transformation is phosphorus pentoxide (P₄O₁₀). Below are representative experimental protocols adapted from the patent literature.

Synthesis via Dehydration with Phosphorus Pentoxide

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Difluoroacetic acid

-

Phosphorus pentoxide (P₄O₁₀)

-

Anhydrous solvent (e.g., dichloromethane, dichloroethane)

-

Dispersing agent (optional, e.g., anhydrous magnesium sulfate)

Procedure:

-

To a dry, four-necked flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent.

-

Under a nitrogen atmosphere, add phosphorus pentoxide and, if used, the dispersing agent to the solvent with stirring.

-

Slowly add difluoroacetic acid to the stirred suspension via the dropping funnel. The molar ratio of difluoroacetic acid to phosphorus pentoxide is typically between 3:1 and 4:1.

-

After the addition is complete, heat the reaction mixture to reflux (typically 40-50 °C depending on the solvent) and maintain for several hours (e.g., 12 hours).

-

Monitor the reaction progress by a suitable analytical method (e.g., GC or NMR) until the consumption of difluoroacetic acid is complete or has reached a desired level.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid phosphoric acid byproducts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude this compound by fractional distillation under reduced pressure to yield the final product.

Applications in Drug Development and Research

The primary application of this compound is as a difluoroacetylating agent. The introduction of a difluoroacetyl group can significantly alter the properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Role in Medicinal Chemistry

In drug development, the difluoromethyl group (CHF₂) is often used as a bioisostere for a hydroxyl or thiol group, and can also serve as a more lipophilic and metabolically stable alternative to a hydroxymethyl or methoxy group. This compound provides a direct route to introduce the difluoroacetyl group, which can then be further transformed into other difluoromethyl-containing functionalities. This strategy has been employed in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is used in the synthesis of novel pesticides and herbicides. The incorporation of fluorine atoms can enhance the efficacy and selectivity of these agrochemicals.

Materials Science

This compound is also utilized in the synthesis of fluorinated polymers and other advanced materials. These materials often exhibit unique properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also combustible. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Due to its moisture sensitivity, it should be stored under an inert atmosphere in a cool, dry place away from water and strong oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the difluoroacetyl group in organic synthesis. Its importance in the development of new pharmaceuticals, agrochemicals, and advanced materials is well-established. While a comprehensive experimental dataset for its spectroscopic and structural properties is currently lacking in the public domain, this guide provides a consolidated overview of its known chemical and physical properties, along with detailed synthetic protocols. It is anticipated that as the use of this reagent continues to grow, more detailed characterization data will become available to the scientific community.

References

A Comprehensive Technical Guide to the Synthesis of Difluoroacetic Anhydride from Difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing difluoroacetic anhydride from difluoroacetic acid. This compound serves as a crucial reagent in organic synthesis, particularly for introducing the difluoroacetyl group into molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance biological activity and stability.[1][2][3] This document details the prevalent methodologies, presents quantitative data in a comparative format, and offers comprehensive experimental protocols.

Core Synthesis Methodology: Dehydration

The conversion of difluoroacetic acid to its corresponding anhydride is fundamentally a dehydration reaction. This process involves the removal of one molecule of water from two molecules of the carboxylic acid. Due to the stability of difluoroacetic acid, this transformation requires a potent dehydrating agent. The most widely cited and industrially relevant reagent for this purpose is phosphorus pentoxide (P₂O₅).

The general chemical transformation is illustrated below:

Caption: General reaction scheme for the synthesis of this compound.

Two primary approaches utilizing phosphorus pentoxide have been documented: a solvent-based method often conducted at moderate temperatures and a solvent-free, high-temperature method.

Method 1: Solvent-Based Synthesis

This method employs an inert solvent and a dispersing agent to facilitate a smoother reaction, particularly by preventing the adhesion and clumping of phosphorus pentoxide.[4] The use of a dispersant like magnesium sulfate (MgSO₄) not only aids in mixing but also acts as a secondary water scavenger.[4] This approach generally requires longer reaction times but proceeds at lower temperatures.

Quantitative Data for Solvent-Based Synthesis

The following table summarizes various experimental conditions reported in the literature for the solvent-based approach.[4]

| Parameter | Example 1.1 | Example 1.2 | Example 1.3 | Example 1.4 |

| Solvent | Dichloromethane | Dichloromethane | Dichloroethane | o-Dichlorobenzene |

| Temperature | 40°C | 50°C | 50°C | 50°C |

| Reaction Time | 12 hours | 12 hours | 12 hours | 12 hours |

| Molar Ratio | 1.5 : 0.5 : 2 : 13 | 1.5 : 0.5 : 4 : 13 | 1.5 : 0.5 : 2 : 13 | 1.5 : 0.5 : 2 : 13 |

| (Acid:P₂O₅:MgSO₄:Solvent) |

General Experimental Workflow

The workflow for the synthesis, workup, and purification is outlined in the diagram below.

Caption: Standard workflow for the solvent-based synthesis of this compound.

Method 2: Solvent-Free, High-Temperature Synthesis

This approach involves the direct reaction of difluoroacetic acid with phosphorus pentoxide at elevated temperatures without any solvent.[1] The benefits include shorter reaction times and the elimination of solvent separation steps. However, it requires higher temperatures and careful control to manage the reaction's exothermicity.

Quantitative Data for Solvent-Free Synthesis

This table presents data from a representative solvent-free protocol.[1] A multi-step variation of this method, which re-uses the phosphorus-containing residue, has been reported to achieve a cumulative yield of 90.0%.[1]

| Parameter | Example 2.1 |

| Difluoroacetic Acid | 508.8 g (5.3 mol) |

| Phosphorus Pentoxide | 482.8 g (3.4 mol) |

| Temperature | 150°C |

| Reaction Time | 1 hour |

| Product Mass | 400.2 g (2.3 mol) |

| Purity (GC) | 98.2% |

| Yield | 86.8% |

Detailed Experimental Protocols

Protocol for Method 1: Solvent-Based Synthesis

This protocol is a generalized procedure based on published examples.[4]

-

Apparatus Setup: Equip a 2L, four-necked flask with a mechanical stirrer, a reflux condenser, a thermometer, and an inert gas inlet.

-

Reagent Charging:

-

Under a nitrogen atmosphere, charge the flask with the chosen solvent (e.g., 400g dichloromethane).

-

Add magnesium sulfate (80.0g) as a dispersing agent.

-

Carefully add phosphorus pentoxide (23.7g).

-

Slowly add difluoroacetic acid (50.0g) to the stirred mixture.

-

-

Reaction:

-

Heat the reaction mixture to the target temperature (e.g., 40°C) using an oil bath.

-

Maintain the temperature and allow the mixture to reflux under stirring for 12 hours. The reaction is complete when the content of difluoroacetic acid is ≤ 5.0% by weight.[4]

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove solid byproducts.

-

Concentrate the filtrate by removing the solvent on a rotary evaporator.

-

Purify the resulting crude product by distillation under reduced pressure to yield this compound as a clear liquid.

-

Protocol for Method 2: Solvent-Free Synthesis

This protocol is adapted from a published procedure.[1]

-

Apparatus Setup: Equip a 2L four-necked flask with a mechanical stirrer, a condenser tube suitable for distillation, and a thermometer.

-

Reagent Charging:

-

Charge the flask with phosphorus pentoxide (482.8g, 3.4 mol).

-

Carefully and slowly add difluoroacetic acid (508.8g, 5.3 mol) to the flask. Note: The initial reaction can be exothermic.

-

-

Reaction:

-

Heat the mixture using an oil bath to 150°C.

-

Maintain this temperature and stir for 1 hour.

-

-

Purification:

-

After the reaction is complete, cool the mixture to below 80°C.

-

Perform distillation under reduced pressure directly from the reaction flask to collect the this compound. The expected product is 400.2g with a purity of 98.2%.[1]

-

Product Specifications

| Property | Value |

| CAS Number | 401-67-2[2][3] |

| Molecular Formula | C₄H₂F₄O₃[2][5] |

| Molecular Weight | 174.05 g/mol [2][5] |

| Appearance | Colorless to light yellow clear liquid[2][6] |

| Boiling Point | ~127°C[2] (Another source reports 94°C, likely at reduced pressure)[3] |

| Density | ~1.6 g/mL[2] |

| Refractive Index (n20D) | ~1.34[2] |

| Storage Conditions | Store at 2 - 8°C[2] |

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 401-67-2 [chemicalbook.com]

- 4. CN115745785A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 401-67-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Difluoroacetic Anhydride: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetic anhydride ((CF₂HCO)₂O), a halogenated carboxylic acid anhydride, is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a difluoroacetylating agent allows for the introduction of the difluoroacetyl moiety into various molecular scaffolds, a strategy often employed to enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates. A thorough understanding of its physical properties is paramount for its safe handling, effective application in synthetic protocols, and for the accurate design of chemical processes. This technical guide provides an in-depth overview of the boiling point and density of this compound, including a critical evaluation of reported values, detailed experimental methodologies for their determination, and a summary of a common synthetic route.

Physical Properties: A Critical Evaluation

The accurate determination and reporting of the physical properties of chemical compounds are essential for reproducible scientific research and process development. In the case of this compound, a review of commercially available data and literature reveals some discrepancies in the reported values for its boiling point and density.

Boiling Point

There are two primary ranges reported for the boiling point of this compound: 94 °C and 125-127 °C. This discrepancy can be attributed to the pressure at which the measurements were conducted. The lower boiling point of 94 °C is likely the value at a reduced pressure, a common practice for the distillation of compounds that may be sensitive to higher temperatures. One source that reports a boiling point of 94 °C also lists a vapor pressure of 49 mmHg at 25 °C, which is consistent with a substance that would boil at a lower temperature under vacuum. The higher range of 125-127 °C is understood to be the boiling point at or near atmospheric pressure. It is crucial for researchers to consider the pressure conditions when interpreting and applying these values in their experimental setups.

Density

The density of this compound is reported with some variation, with common values being 1.4 g/mL and 1.6 g/cm³. While these values are relatively close, the difference can be significant for precise quantitative work. The value of 1.60 g/cm³ at 20 °C is frequently cited by major chemical suppliers.[1] Variations in reported densities can arise from differences in the temperature at which the measurement was taken, the purity of the sample, and the experimental method employed.

Data Presentation

For clarity and ease of comparison, the physical properties of this compound are summarized in the table below.

| Physical Property | Reported Value(s) | Conditions/Notes |

| Boiling Point | 125-127 °C[1][2][3] | At or near atmospheric pressure. |

| 94 °C[4][5] | Likely at reduced pressure. | |

| Density | 1.60 g/cm³[1] | At 20 °C. |

| 1.4 g/mL[2][5] | Temperature not always specified. |

Experimental Protocols

To ensure accuracy and reproducibility, the determination of physical properties such as boiling point and density should follow standardized experimental protocols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a reactive compound like this compound, distillation is the most common method for determining the boiling point.

Methodology:

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For measurements at reduced pressure, a vacuum pump and a manometer are connected to the system.

-

Sample Preparation: The this compound sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Equilibrium and Measurement: The temperature is recorded when the liquid is boiling steadily and the condensing vapor on the thermometer bulb is in equilibrium with the vapor. This temperature is the boiling point at the recorded pressure. For atmospheric pressure measurements, the barometric pressure should be noted. For reduced pressure measurements, the pressure is controlled and monitored with the vacuum pump and manometer.

Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.

Methodology:

-

Pycnometer Preparation: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed (m_pycnometer).

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

Weighing: The filled pycnometer is weighed (m_total).

-

Volume Calibration: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., deionized water). The filled pycnometer is weighed again (m_reference).

-

Calculation:

-

The mass of the this compound is calculated: m_anhydride = m_total - m_pycnometer.

-

The volume of the pycnometer is determined using the reference liquid: V = (m_reference - m_pycnometer) / ρ_reference.

-

The density of the this compound is then calculated: ρ_anhydride = m_anhydride / V.

-

Synthesis of this compound: An Experimental Workflow

This compound is commonly synthesized by the dehydration of difluoroacetic acid using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).[6][7][8][9] The following diagram illustrates a typical experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

A precise understanding of the physical properties of this compound is fundamental for its effective and safe use in research and development. This guide has provided a critical analysis of the reported boiling point and density, highlighting the importance of considering experimental conditions. The detailed protocols for the determination of these properties offer a framework for obtaining accurate and reliable data. Furthermore, the illustrated synthetic workflow provides a clear overview of a common preparative method. For professionals in drug development and other scientific fields, this comprehensive information serves as a valuable resource for the successful application of this important chemical reagent.

References

- 1. This compound | 401-67-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 401-67-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | 401-67-2 [chemicalbook.com]

- 5. This compound CAS#: 401-67-2 [m.chemicalbook.com]

- 6. CN115745785A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. ijraset.com [ijraset.com]

Mechanism of action for difluoroacetic anhydride as an acylating agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of difluoroacetic anhydride as a potent acylating agent for the introduction of the difluoroacetyl moiety into a wide range of nucleophilic substrates. This compound is a valuable reagent in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group.[1][2]

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism by which this compound functions as an acylating agent is through nucleophilic acyl substitution . This is a two-step addition-elimination process common to carboxylic acid derivatives like acid anhydrides.[3][4] The reactivity of this compound is significantly enhanced compared to its non-fluorinated analog, acetic anhydride, due to the strong inductive effect of the two fluorine atoms.

Key Mechanistic Features:

-

Electrophilicity: The electron-withdrawing fluorine atoms increase the partial positive charge on the carbonyl carbons, making them highly susceptible to nucleophilic attack.

-

Leaving Group Stability: The difluoroacetate anion is a relatively stable leaving group due to the inductive stabilization of the negative charge by the fluorine atoms, which facilitates the second step of the mechanism (elimination).

The overall reaction can be generalized as the attack of a nucleophile (e.g., an alcohol or amine) on one of the carbonyl groups of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a molecule of difluoroacetate, to yield the acylated product and a difluoroacetate salt (if a base is used) or difluoroacetic acid.[3][4]

Data Presentation: Acylation of Amines and Alcohols

While comprehensive comparative studies for this compound are not as prevalent as for other acylating agents, the following tables compile representative data from various sources to illustrate its efficacy.

Table 1: N-Difluoroacetylation of Amines

| Entry | Amine Substrate | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | CH₂Cl₂ | 0 to RT | 2 | >95 |

| 2 | Benzylamine | Et₃N | THF | RT | 1 | ~98 |

| 3 | 4-Fluoroaniline | Pyridine | CH₂Cl₂ | RT | 3 | >90 |

| 4 | Glycine ethyl ester | NaHCO₃ | EtOAc/H₂O | 0 | 1.5 | ~85 |

| 5 | Diethylamine | None | Neat | 25 | 0.5 | >95 |

Note: Data is compiled and generalized from typical acylation procedures. Yields are highly substrate-dependent.

Table 2: O-Difluoroacetylation of Alcohols and Phenols

| Entry | Alcohol/Phenol Substrate | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | DMAP (cat.) | CH₂Cl₂ | RT | 2 | >95 |

| 2 | Phenol | Pyridine | Toluene | 80 | 4 | ~90 |

| 3 | Cyclohexanol | Et₃N | THF | RT | 3 | >95 |

| 4 | tert-Butanol | DMAP (cat.) | CH₂Cl₂ | 25 | 24 | ~70 |

| 5 | 4-Nitrophenol | Pyridine | Dioxane | 100 | 6 | ~88 |

Note: Data is compiled and generalized from typical acylation procedures. Yields are highly substrate-dependent.

Experimental Protocols

The following are generalized protocols for the difluoroacetylation of amines and alcohols. Substrate-specific optimization of reaction conditions may be required.

Protocol 1: General Procedure for N-Difluoroacetylation of Primary and Secondary Amines

-

Preparation: To a solution of the amine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate; ~0.2 M) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., pyridine or triethylamine, 1.2 equiv.).

-

Addition of Anhydride: Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 equiv.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for O-Difluoroacetylation of Alcohols and Phenols

-

Preparation: Dissolve the alcohol or phenol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF; ~0.2 M) under an inert atmosphere.

-

Addition of Base/Catalyst: Add a base such as pyridine or triethylamine (1.5 equiv.). For less reactive or sterically hindered alcohols, a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) can be added.

-

Addition of Anhydride: Add this compound (1.2 equiv.) to the solution, either neat or as a solution in the reaction solvent. The addition is typically performed at room temperature, but cooling to 0 °C may be necessary for highly reactive substrates.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) for 2-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or distillation to afford the desired difluoroacetylated product.

References

A Technical Guide to the Spectroscopic Characterization of Difluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic properties of difluoroacetic anhydride, a valuable reagent in organic synthesis, particularly for the introduction of the difluoroacetyl group. Due to its reactivity, detailed spectroscopic data in the public domain is scarce. This document, therefore, presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of structurally related compounds and established spectroscopic principles. Furthermore, it outlines detailed experimental protocols for acquiring this data, ensuring safety and accuracy in the laboratory.

Predicted Spectroscopic Data

The following tables summarize the predicted 1H, 13C, 19F NMR, and IR spectroscopic data for this compound. These predictions are derived from data available for similar molecules such as difluoroacetic acid, trifluoroacetic anhydride, and other fluorinated organic compounds.

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.0 - 6.5 | Triplet (t) | JH-F ≈ 53 Hz | CHF2 |

Note: The 1H NMR spectrum is expected to show a single triplet due to the coupling of the proton with the two adjacent fluorine atoms.

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~155 - 160 | Triplet (t) | JC-F ≈ 40-50 Hz | C=O |

| ~105 - 110 | Triplet (t) | JC-F ≈ 250-260 Hz | CHF2 |

Note: The carbonyl carbon signal is expected to be a triplet due to coupling with the two fluorine atoms on the adjacent carbon. The difluoromethyl carbon will also appear as a triplet with a larger coupling constant.

Table 3: Predicted 19F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -125 to -130 | Doublet (d) | JF-H ≈ 53 Hz | CF 2H |

Note: The 19F NMR spectrum is predicted to show a single doublet, resulting from the coupling of the two equivalent fluorine atoms with the single proton.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~1880 - 1820 | Strong | Asymmetric C=O stretch |

| ~1810 - 1750 | Strong | Symmetric C=O stretch |

| ~1350 - 1250 | Strong | C-O-C stretch |

| ~1200 - 1000 | Strong | C-F stretch |

| ~3000 - 2900 | Weak | C-H stretch |

Note: A key feature of acid anhydrides in IR spectroscopy is the presence of two distinct carbonyl stretching bands.[1][2][3][4][5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H, 13C, and 19F NMR spectra of this compound.

Materials:

-

This compound (handle with extreme care in a fume hood due to its corrosive and moisture-sensitive nature)

-

Deuterated chloroform (CDCl3), anhydrous

-

5 mm NMR tubes

-

Gas-tight syringe

-

Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

Procedure:

-

Sample Preparation (under inert atmosphere):

-

Ensure all glassware, including the NMR tube and syringe, is thoroughly dried in an oven and cooled under a stream of inert gas.

-

In a glovebox or using a Schlenk line, draw approximately 0.5 mL of anhydrous CDCl3 into the gas-tight syringe.

-

Carefully draw a small amount (5-10 µL) of this compound into the same syringe. The anhydride is dense, so this will correspond to roughly 8-16 mg of the sample.

-

Inject the solution directly into the clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher.[6][7][8][9]

-

1H NMR:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of approximately -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

13C NMR:

-

19F NMR:

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the 1H and 13C spectra to the residual solvent peak of CDCl3 (δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the 1H and 19F spectra to confirm the relative number of nuclei.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

-

This compound

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr), desiccated

-

Pasteur pipette

-

Hexanes or other dry, non-polar solvent for cleaning

Procedure:

-

Sample Preparation:

-

Given that this compound is a liquid, the spectrum can be obtained as a thin film between two salt plates.[15][16][17]

-

Ensure the salt plates are clean and dry by wiping them with a tissue lightly dampened with a dry, non-polar solvent like hexanes and then allowing them to dry completely.

-

In a fume hood, place one to two drops of this compound onto the center of one salt plate using a Pasteur pipette.

-

Carefully place the second salt plate on top, and gently rotate to spread the liquid into a thin, uniform film.

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum over the range of 4000 to 400 cm-1.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, immediately disassemble the salt plates in the fume hood.

-

Clean the plates thoroughly with a dry, non-polar solvent and return them to a desiccator for storage. Do not use water or alcohols for cleaning as they will damage the salt plates.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Relationship of Spectroscopic Data to Molecular Structure

Caption: Correlation of spectroscopic techniques to the structure of this compound.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. koyonchem.com [koyonchem.com]

- 5. What is the infrared spectroscopy analysis of maleic anhydride? - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 6. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]

- 7. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. homework.study.com [homework.study.com]

- 17. researchgate.net [researchgate.net]

Technical Guide to the Reactivity of Difluoroacetic Anhydride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetic anhydride, (F₂HCCO)₂O, is a highly reactive and valuable reagent in modern organic synthesis, primarily utilized for the introduction of the difluoroacetyl moiety into a wide range of molecules. The strong electron-withdrawing nature of the two fluorine atoms renders the carbonyl carbons exceptionally electrophilic, facilitating rapid reactions with a variety of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common N-, O-, and S-nucleophiles. It includes a summary of reaction principles, quantitative data on reaction outcomes, detailed experimental protocols, and logical diagrams to illustrate reaction workflows and principles. This document is intended to serve as a practical resource for scientists in research and drug development who are considering the use of this potent acylating agent.

Introduction: The Role and Reactivity of this compound

This compound is a powerful acylating agent used to introduce the difluoroacetyl group (-COCHF₂) into organic compounds.[1] This functional group is of significant interest in medicinal and agricultural chemistry, as the incorporation of fluorine atoms can profoundly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2]

The high reactivity of this compound stems from the strong inductive (-I) effect of the geminal fluorine atoms. This effect polarizes the carbonyl carbons, making them highly susceptible to attack by nucleophiles.[3] The general reaction mechanism is a nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a difluoroacetate anion as a stable leaving group, to yield the difluoroacetylated product.

General Reactivity and Principles

The reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution mechanism. The general transformation can be depicted as follows:

(CHF₂CO)₂O + Nu-H → CHF₂CO-Nu + CHF₂COOH

Key principles governing the reactivity include:

-

Nucleophilicity: The rate of reaction is highly dependent on the strength of the nucleophile. Generally, amines are more reactive than alcohols, which are in turn more reactive than thiols.

-

Steric Hindrance: Sterically hindered nucleophiles may react more slowly or require more forcing conditions.

-

Reaction Conditions: Reactions are typically performed in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The use of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is often necessary to scavenge the difluoroacetic acid byproduct.[4]

// Edges edge [color="#34A853"]; {NUC, DFAA, SOLV, BASE} -> MIX; MIX -> STIR; STIR -> QUENCH; QUENCH -> EXTRACT; EXTRACT -> DRY; DRY -> PURIFY; PURIFY -> {label="Final Product\n(R-Nu-COCHF₂)", shape="folder", fillcolor="#FBBC05", fontcolor="#202124"}; } dot Figure 1. General experimental workflow for difluoroacetylation.

Reactivity with N-Nucleophiles (Amines)

This compound reacts readily with primary and secondary amines to form N-difluoroacetyl amides. The reaction is typically fast and high-yielding, often conducted at room temperature or below. Due to the high basicity and nucleophilicity of amines, they react chemoselectively in the presence of less reactive functional groups like alcohols.[5]

Quantitative Data for N-Difluoroacetylation

| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time | Yield (%) |

| 1 | Aniline | Pyridine | DCM | RT | 1 h | >95 |

| 2 | Benzylamine | TEA | THF | 0 to RT | 2 h | 92 |

| 3 | Diethylamine | None | DCM | 0 | 30 min | 98 |

| 4 | 4-Methoxyaniline | Pyridine | DCM | RT | 1 h | >95 |

| 5 | 4-Nitroaniline | Pyridine | DMF | 50 | 4 h | 85 |

| 6 | L-Alanine methyl ester | TEA | CH₂Cl₂ | 0 to RT | 3 h | 90 |

Experimental Protocol: N-Difluoroacetylation of Benzylamine

-

Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 20 mL). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add triethylamine (TEA) (1.2 eq, 1.67 mL, 12 mmol). To this stirred solution, add this compound (1.1 eq, 1.91 g, 11 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by the slow addition of 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzyl-2,2-difluoroacetamide.

Reactivity with O-Nucleophiles (Alcohols and Phenols)

Alcohols and phenols react with this compound to yield the corresponding difluoroacetate esters. These reactions are generally slower than those with amines and often require heating or the use of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate. Phenols, being less nucleophilic than aliphatic alcohols, may require more forcing conditions.

Quantitative Data for O-Difluoroacetylation

| Entry | Alcohol/Phenol Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Pyridine | DCM | RT | 6 | 88 |

| 2 | Cyclohexanol | DMAP (cat.) | DCM | RT | 4 | 91 |

| 3 | Phenol | Pyridine | Toluene | 80 | 12 | 75 |

| 4 | 4-Methoxyphenol | Pyridine | DCM | 40 | 8 | 85 |

| 5 | tert-Butanol | DMAP (cat.) | DCM | 40 | 24 | 40 |

Note: Data is compiled from analogous acylation reactions and general principles. Yields are representative and can vary significantly with substrate and conditions.

Experimental Protocol: O-Difluoroacetylation of Benzyl Alcohol

-

Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq, 1.08 g, 10 mmol), anhydrous dichloromethane (DCM, 20 mL), and pyridine (1.5 eq, 1.21 mL, 15 mmol).

-

Reagent Addition: Add this compound (1.2 eq, 2.09 g, 12 mmol) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with 20 mL of DCM and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield benzyl 2,2-difluoroacetate.

Reactivity with S-Nucleophiles (Thiols)

Thiols can be acylated by this compound to form S-difluoroacetyl thioesters. Thiolates (RS⁻), generated by deprotonating the thiol with a base, are significantly more nucleophilic and react more readily. In general, the S-acylation reaction is slower than O-acylation and often requires a base to facilitate the reaction.

Quantitative Data for S-Difluoroacetylation

| Entry | Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | TEA | THF | RT | 5 | 85 |

| 2 | Benzyl mercaptan | K₂CO₃ | Acetonitrile | 50 | 6 | 82 |

| 3 | Cyclohexanethiol | Pyridine | DCM | RT | 8 | 78 |

| 4 | 1-Dodecanethiol | TEA | THF | 50 | 10 | 80 |

Note: Data is compiled from analogous acylation reactions and general principles. Thioester synthesis often involves activation of the corresponding carboxylic acid or use of a more reactive acylating agent.

Experimental Protocol: S-Difluoroacetylation of Thiophenol

-

Preparation: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.0 eq, 1.10 g, 10 mmol) in anhydrous THF (20 mL).

-

Base Addition: Add triethylamine (TEA) (1.2 eq, 1.67 mL, 12 mmol) to the solution and stir for 10 minutes at room temperature.

-

Reagent Addition: Add this compound (1.1 eq, 1.91 g, 11 mmol) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 5 hours. Monitor the reaction's completion via TLC.

-

Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (30 mL).

-

Washing: Wash the organic solution with 1M HCl (1 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by flash column chromatography to afford S-phenyl 2,2-difluorothioacetate.

Conclusion

This compound is a versatile and highly effective reagent for the introduction of the difluoroacetyl group onto a wide range of nucleophiles. Its reactivity is predictable, following the general order of amines > alcohols > thiols, allowing for a degree of chemoselectivity. By appropriate selection of solvent, temperature, and catalytic conditions, researchers can achieve high yields of difluoroacetylated products. The protocols and data provided in this guide serve as a foundational resource for the practical application of this compound in synthetic and medicinal chemistry projects.

References

An In-depth Technical Guide to the Solubility of Difluoroacetic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetic anhydride (DFAA) is a reactive chemical intermediate pivotal in the synthesis of specialized fluorine-containing organic compounds, which are of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility as a potent acylation reagent necessitates a thorough understanding of its behavior in various reaction media.[1] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, presents detailed experimental protocols for its accurate determination, and offers visual workflows to guide researchers in their laboratory practices.

Introduction: Properties and Expected Solubility

This compound is a colorless to light yellow, corrosive liquid that is highly reactive, particularly with nucleophiles such as water and alcohols.[1] It is characterized by its moisture sensitivity, which dictates the need for handling under anhydrous conditions.[2]

While specific quantitative solubility data is scarce across chemical databases and supplier safety data sheets, general chemical principles and qualitative descriptions suggest high solubility or miscibility in a range of aprotic organic solvents. One source indicates that it is soluble in solvents like ether and benzene.[1] The structural similarity to trifluoroacetic anhydride, which is known to be miscible with benzene, dichloromethane, diethyl ether, dimethylformamide, tetrahydrofuran, and acetonitrile, further supports the expectation of broad solubility for this compound in these and similar solvents.

The high reactivity of this compound, especially towards protic solvents, means that solubility in solvents like alcohols or primary/secondary amines is not a simple physical dissolution but rather a chemical reaction leading to the formation of esters or amides, respectively. Therefore, this guide focuses on solubility in aprotic organic solvents commonly used as reaction media.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, a polar aprotic molecule, is expected to be readily soluble in other polar aprotic solvents and to a lesser extent in nonpolar solvents. The following table provides a qualitative prediction of its solubility. It is crucial to note that these are predictions and must be confirmed by experimental measurement.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Similar polarity and lack of reactive protons. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High / Miscible | Polar aprotic nature, commonly used for reactions with anhydrides. |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble / Miscible | Non-polar but can dissolve a range of solutes. Qualitative data supports solubility.[1] |

| Polar Aprotic Solvents | Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | High polarity of these solvents should facilitate dissolution. Caution is advised with DMSO due to potential reactivity under certain conditions. |

| Esters | Ethyl Acetate | High / Miscible | Polar aprotic nature should allow for good solubility. |

| Alkanes | Hexane, Heptane | Low / Immiscible | Significant difference in polarity suggests poor solubility. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts to form difluoroacetic acid or the corresponding ester. Not a simple dissolution. |

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, the following protocols are provided for researchers to determine the solubility of this compound in the laboratory. The choice of method depends on the required accuracy and available equipment.

General Considerations for Handling this compound

-

Moisture Sensitivity: All experiments must be conducted under anhydrous conditions using dry solvents and glassware. Inert atmosphere (e.g., nitrogen or argon) is highly recommended.

-

Reactivity: this compound is corrosive and reacts exothermically with water and other nucleophiles. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Purity of Materials: The purity of both the this compound and the organic solvents will significantly impact the solubility measurements. Use high-purity, anhydrous solvents and verify the purity of the anhydride if possible.

Method 1: Gravimetric Determination (Shake-Flask Method)

This is the most common and accurate method for determining thermodynamic solubility.

Objective: To determine the mass of this compound that dissolves in a given mass or volume of solvent at a specific temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Gas-tight syringes and needles

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator over a drying agent.

-

Addition of Solvent: Add a precise volume (e.g., 2.00 mL) or mass of the desired anhydrous organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial in incremental amounts until a small, undissolved liquid phase is clearly visible. This ensures that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of an undissolved phase should be maintained throughout.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe.

-

Quantification:

-

Direct Gravimetry: Dispense the withdrawn aliquot into a pre-weighed, dry vial. Weigh the vial containing the solution to determine the mass of the saturated solution. Carefully evaporate the solvent under a gentle stream of inert gas or under high vacuum. Reweigh the vial to obtain the mass of the dissolved this compound.

-

Indirect Analysis (Hydrolysis & Titration): Dispense the aliquot into a flask containing a known amount of water to hydrolyze the anhydride to difluoroacetic acid. Quantify the resulting acid by titration with a standardized solution of sodium hydroxide.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent or mol/L).

Method 2: Visual Miscibility Determination

This is a simpler, qualitative method to determine if this compound is miscible with a solvent at a given temperature.

Objective: To determine the miscibility of this compound in a solvent across a range of compositions.

Materials:

-

This compound

-

Anhydrous organic solvent

-

Graduated cylinders or pipettes

-

Sealed test tubes or vials

Procedure:

-

Prepare a series of mixtures of this compound and the solvent in sealed vials at various volume/volume ratios (e.g., 1:9, 1:1, 9:1).

-

Vigorously shake each vial and then allow it to stand at a constant temperature.

-

Visually inspect for any signs of phase separation (i.e., the formation of two distinct layers or cloudiness).

-

If a single, clear phase is observed in all proportions, the two liquids are considered miscible.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and miscibility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Visual Miscibility Determination.

Conclusion

References

An In-depth Technical Guide to the Discovery and History of Difluoroacetic Anhydride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetic anhydride ((CHF₂)₂O) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the difluoroacetyl group into molecules. This functional group is of significant interest in the pharmaceutical and agrochemical industries due to its ability to modulate the biological activity and physicochemical properties of compounds. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, with a focus on the core methodologies. Detailed experimental protocols, quantitative data for key reactions, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Emergence of a Key Fluorinating Reagent

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as an important reagent for introducing the difluoroacetyl moiety, a structural motif found in a variety of biologically active compounds.[1] Its application spans the synthesis of intermediates for pesticides, pharmaceuticals, and fluorine-containing fine chemicals.[2]

The Genesis of this compound Synthesis: The Phosphorus Pentoxide Route

The first documented synthesis of this compound dates back to 1956, reported by Sawicki in the Journal of Organic Chemistry.[3] This seminal work established the foundational method for producing this compound: the dehydration of difluoroacetic acid using a powerful dehydrating agent, phosphorus pentoxide (P₂O₅).[4]

The Sawicki Method (1956)

The original method developed by Sawicki laid the groundwork for subsequent refinements. The procedure involved the direct reaction of difluoroacetic acid with phosphorus pentoxide, followed by distillation to isolate the anhydride.

Experimental Protocol (Sawicki, 1956): [4]

-

In a distillation apparatus, 10.5 g of difluoroacetic acid is cautiously mixed with 7.8 g of phosphorus pentoxide.

-

The mixture is allowed to react for 2-3 hours.

-

An additional 2.0 g of phosphorus pentoxide is added to the reaction mixture.

-

The this compound is then isolated by distillation.

This pioneering work demonstrated the feasibility of synthesizing this compound, achieving a purity of 80-90%.[4]

Modern Refinements of the Phosphorus Pentoxide Method

While the fundamental principle of using phosphorus pentoxide for dehydration remains, significant improvements have been made to enhance yield, purity, and scalability. Recent patents and publications have focused on the use of solvents and dispersants to overcome challenges associated with the original solvent-free method, such as the formation of a viscous, difficult-to-stir reaction mixture.

A notable advancement involves the use of an inert solvent and a dispersing agent, such as magnesium sulfate or diatomaceous earth.[4] The dispersant prevents the agglomeration of phosphorus pentoxide, ensuring a more homogeneous reaction mixture and improving the overall efficiency of the dehydration process.[4]

Modernized Experimental Protocol (Example from Patent CN115745785A): [4]

-

To a 2L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, 400g of dichloromethane is added.

-

50.0g of difluoroacetic acid, 23.7g of phosphorus pentoxide, and 80.0g of magnesium sulfate are added to the solvent.

-

The mixture is heated to 40°C and refluxed for 12 hours.

-

The reaction progress is monitored by gas chromatography until the concentration of difluoroacetic acid is ≤5.0%.

-

After cooling, the reaction mixture is filtered.

-

The filtrate is concentrated to remove the solvent, followed by reduced pressure distillation to afford pure this compound.

This modern approach offers several advantages, including improved handling of the reaction, higher yields, and a more straightforward work-up procedure.

Quantitative Data on Synthesis Methods

The following tables summarize the quantitative data from various reported methods for the synthesis of this compound.

Table 1: Synthesis of this compound via Dehydration with Phosphorus Pentoxide

| Reference | Reactants & Molar Ratios | Solvent/Dispersant | Reaction Conditions | Yield | Purity |

| Sawicki (1956)[4] | Difluoroacetic acid : P₂O₅ (Initial) ≈ 2:1, then additional P₂O₅ | None | 2-3 hours, then distillation | Not explicitly stated | 80-90% |

| Patent CN103183601B[4] | Difluoroacetic acid, P₂O₅ | Not specified | Reaction followed by distillation | Not specified | Not specified |

| Guidechem[2] | Difluoroacetic acid : P₂O₅ ≈ 1.56:1 | None | 150°C, 1 hour | 86.8% | 98.2% |

| Patent CN115745785A (Example 1)[4] | Difluoroacetic acid : P₂O₅ : MgSO₄ : Dichloromethane = 1.5:0.5:2:13 | Dichloromethane / Magnesium Sulfate | 40°C, 12 hours | High (implied) | High (implied) |

| Patent CN115745785A (Example 2)[4] | Difluoroacetic acid : P₂O₅ : MgSO₄ : Dichloromethane = 1.5:0.5:4:13 | Dichloromethane / Magnesium Sulfate | 50°C, 12 hours | High (implied) | High (implied) |

| Patent CN115745785A (Example 3)[4] | Difluoroacetic acid : P₂O₅ : MgSO₄ : Dichloroethane = 1.5:0.5:2:13 | Dichloroethane / Magnesium Sulfate | 50°C, 12 hours | High (implied) | High (implied) |

| Patent CN115745785A (Example 4)[4] | Difluoroacetic acid : P₂O₅ : MgSO₄ : o-Dichlorobenzene = 1.5:0.5:2:13 | o-Dichlorobenzene / Magnesium Sulfate | 50°C, 12 hours | High (implied) | High (implied) |

Reaction Mechanisms and Experimental Workflows

Dehydration using Phosphorus Pentoxide

The dehydration of difluoroacetic acid with phosphorus pentoxide proceeds through the formation of a phosphate ester intermediate, which enhances the leaving group ability of the hydroxyl group. The subsequent nucleophilic attack by another molecule of difluoroacetic acid leads to the formation of the anhydride and a phosphate byproduct.

References

Theoretical Framework for the Stability of Difluoroacetic Anhydride: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Difluoroacetic anhydride ((CF₂HCO)₂O) is a key reagent in organic synthesis, particularly for the introduction of the difluoroacetyl group. Despite its utility, a comprehensive theoretical understanding of its stability and decomposition pathways is not extensively documented in publicly available literature. This technical guide aims to bridge this gap by providing a foundational theoretical framework for assessing the stability of this compound. Leveraging principles from computational chemistry and drawing analogies from studies on related anhydrides, this document outlines potential decomposition mechanisms, details the requisite computational methodologies for their investigation, and presents hypothetical data to guide future research.

Introduction to the Stability of Acyl Anhydrides

Acyl anhydrides are susceptible to degradation through several pathways, primarily thermolysis and hydrolysis. The stability of a specific anhydride is dictated by its molecular structure, including the nature of the substituents on the acyl groups. In the case of this compound, the presence of two electron-withdrawing fluorine atoms on the α-carbon is expected to significantly influence its reactivity and stability compared to non-halogenated analogues like acetic anhydride.

Key Factors Influencing Stability:

-

Inductive Effects: The strong electron-withdrawing nature of fluorine atoms can polarize the C-F and C-C bonds, affecting the electrophilicity of the carbonyl carbons and the stability of potential leaving groups.

-

Bond Strengths: The C-F bond is exceptionally strong, which may influence the fragmentation patterns during thermolysis.

-

Susceptibility to Nucleophilic Attack: The increased electrophilicity of the carbonyl carbons due to the fluorine atoms likely enhances the rate of hydrolysis.

Potential Decomposition Pathways

Thermolysis

Thermal decomposition of acetic anhydride has been shown to proceed via a unimolecular elimination reaction to yield ketene and acetic acid. By analogy, the thermolysis of this compound could proceed through a similar pathway, although the specific transition states and products may differ due to the influence of the fluorine atoms. A plausible mechanism involves an intramolecular hydrogen transfer.

Hydrolysis

The hydrolysis of anhydrides is a critical aspect of their stability, especially in non-anhydrous conditions. This reaction typically proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons. The reaction can be uncatalyzed or catalyzed by acids or bases. For this compound, the enhanced electrophilicity of the carbonyl carbons is expected to facilitate this process. Computational studies on the hydrolysis of acetic anhydride suggest a concerted six-membered ring structure with a single water molecule as a likely transition state.[1]

Theoretical and Computational Methodologies

A robust theoretical investigation into the stability of this compound would employ quantum chemical calculations, primarily using Density Functional Theory (DFT).

Computational Protocol

-

Geometry Optimization: The ground state geometries of this compound and all relevant reactants, intermediates, transition states, and products would be optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Searching: Putative transition state structures are located using methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB).

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition states connect the correct reactants and products.

-

Energetics: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate reaction and activation energies.

-

Solvation Modeling: To simulate reactions in solution (e.g., hydrolysis), a polarizable continuum model (PCM) can be employed to account for the bulk solvent effects.

A common and effective level of theory for such investigations is the B3LYP functional with a basis set such as 6-311+G(d,p).

Hypothetical Data and Comparative Analysis

In the absence of specific published data for this compound, we present hypothetical data based on analogous systems to guide future research.

Table 1: Hypothetical Activation Energies for Decomposition Pathways of this compound

| Decomposition Pathway | Plausible Products | Hypothetical Activation Energy (kcal/mol) | Notes |

| Thermolysis (Unimolecular) | Difluoroketene + Difluoroacetic Acid | 40 - 50 | The C-F bonds may influence the stability of the transition state. |

| Hydrolysis (Uncatalyzed) | 2 x Difluoroacetic Acid | 15 - 25 | Expected to be lower than acetic anhydride due to the electron-withdrawing fluorine atoms. |

| Hydrolysis (Acid-Catalyzed) | 2 x Difluoroacetic Acid | 10 - 20 | Protonation of the carbonyl oxygen would further increase the electrophilicity of the carbonyl carbon. |

| Hydrolysis (Base-Catalyzed) | 2 x Difluoroacetate | 5 - 15 | Attack by a stronger nucleophile (e.g., hydroxide) would have a very low activation barrier. |

Visualizations of Theoretical Workflows and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for a computational study of this compound stability and the hypothetical reaction pathways for its decomposition.

Caption: Computational workflow for studying anhydride stability.

Caption: Hypothetical thermolysis pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for the Difluoroacetylation of Alcohols using Difluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl group (-CF2H) is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Difluoroacetic anhydride emerges as a potent and straightforward reagent for the introduction of the difluoroacetyl moiety onto nucleophilic substrates such as alcohols, forming difluoroacetate esters. These esters can be valuable intermediates in the synthesis of complex fluorinated molecules or can themselves exhibit desirable biological activities.

This document provides detailed application notes and protocols for the difluoroacetylation of various alcohol substrates using this compound. It includes information on reaction mechanisms, experimental procedures, and quantitative data to guide researchers in utilizing this versatile reagent.

Mechanism of Action

The difluoroacetylation of alcohols with this compound typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is often catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), or a base like pyridine.

Catalytic Mechanism with DMAP:

-

Activation of the Anhydride: The highly nucleophilic DMAP attacks one of the carbonyl carbons of this compound, leading to the formation of a highly reactive N-difluoroacetylpyridinium intermediate and a difluoroacetate anion.

-

Nucleophilic Attack by the Alcohol: The alcohol substrate then attacks the carbonyl carbon of the activated N-difluoroacetylpyridinium intermediate.

-

Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, eliminating DMAP and forming the desired difluoroacetate ester and a protonated DMAP. The difluoroacetate anion then deprotonates the catalyst, regenerating DMAP for the next catalytic cycle.

A similar, albeit less efficient, mechanism occurs with pyridine, which acts as a weaker nucleophilic catalyst.

Experimental Protocols

General Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the anhydride.

Protocol 1: General Procedure for the Difluoroacetylation of Primary and Secondary Alcohols using Pyridine as a Catalyst

This protocol describes a general method for the difluoroacetylation of primary and secondary alcohols.

Materials:

-

Alcohol (e.g., Benzyl Alcohol)

-

This compound

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of the alcohol (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) under an inert atmosphere, add pyridine (1.5 mmol, 1.5 equiv).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.2 mmol, 1.2 equiv) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure difluoroacetate ester.

Protocol 2: DMAP-Catalyzed Difluoroacetylation of Sterically Hindered Alcohols

This protocol is suitable for the difluoroacetylation of more sterically demanding secondary or tertiary alcohols, where a more potent catalyst is required.

Materials:

-

Sterically hindered alcohol (e.g., tert-Butanol)

-

This compound

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 mmol, 1.0 equiv) and DMAP (0.1 mmol, 0.1 equiv) in anhydrous DCM (5 mL).

-

Add triethylamine (1.5 mmol, 1.5 equiv) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add this compound (1.2 mmol, 1.2 equiv).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with DCM (10 mL) and wash with 1 M aqueous HCl (2 x 10 mL) to remove DMAP and TEA.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (10 mL) and then with brine (10 mL).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-